CYP3A4 Inhibition Potency: Bergamottin vs. 6',7'-Dihydroxybergamottin (DHB) and Bergaptol
In human liver microsomal CYP3A4 inhibition assays, bergamottin exhibits an IC50 of 4.5 μM, positioning it as an intermediate-potency inhibitor between DHB (IC50 = 1.2 μM) and bergaptol (IC50 = 77.5 μM) [1]. Reversible inhibition Ki values further differentiate bergamottin (Ki = 13-24 μM depending on substrate) from DHB (Ki = 0.8 μM), representing a 16- to 30-fold difference in inhibitory potency [2]. For mechanism-based inactivation, the KI (inactivator concentration at half-maximal inactivation rate) for bergamottin is 25 μM in human intestinal microsomes and 40 μM in recombinant CYP3A4 systems, compared to DHB's KI of 3 μM and 5.56 μM, respectively [2][3].
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.5 μM |
| Comparator Or Baseline | DHB IC50 = 1.2 μM; Bergaptol IC50 = 77.5 μM |
| Quantified Difference | Bergamottin is 3.75-fold less potent than DHB and 17.2-fold more potent than bergaptol |
| Conditions | Human liver microsomes; fluorescent CYP3A4 substrate assay |
Why This Matters
Procurement decisions for CYP3A4 inhibition studies must account for this potency gradient, as bergamottin provides an intermediate inhibition strength that may be more suitable for detecting subtle drug interaction effects compared to the more potent DHB.
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